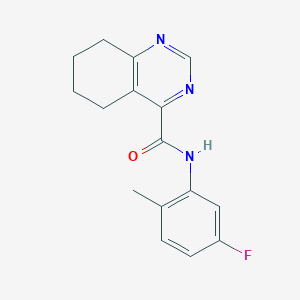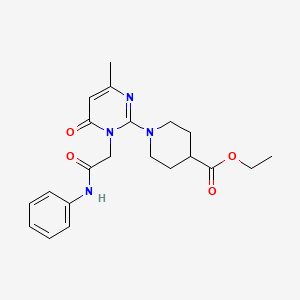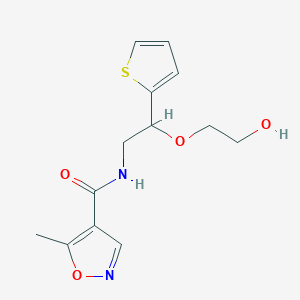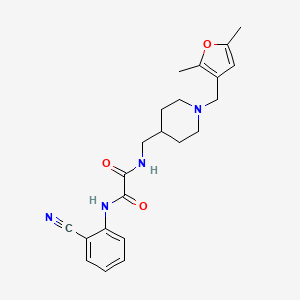
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as FM-Tecanib, is a novel small molecule inhibitor that has been recently synthesized and studied for its potential applications in cancer treatment. This compound belongs to the class of quinazoline derivatives, which are known to exhibit potent anticancer activity by inhibiting various signaling pathways involved in cancer progression.
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of several signaling pathways that are involved in cancer progression. Specifically, this compound inhibits the activity of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR and preventing its activation. This pathway is known to be upregulated in many types of cancer and is responsible for promoting cell survival and proliferation. By inhibiting this pathway, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several key enzymes involved in cancer progression, such as AKT and ERK, leading to decreased cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments. Firstly, it exhibits potent anticancer activity against various types of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, the synthesis method for N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is relatively simple and yields a high purity product, making it easy to produce on a large scale. However, there are also some limitations to using N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments. Specifically, this compound has not yet been extensively studied in vivo, and its efficacy and safety in animal models is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research involving N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells. Additionally, more research is needed to determine the efficacy and safety of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in animal models and to develop new formulations and delivery methods for this compound. Finally, future studies should focus on identifying potential synergistic effects of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide with other anticancer agents and developing combination therapies for cancer treatment.
Synthesemethoden
The synthesis of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylaniline with ethyl chloroformate to yield the corresponding carbamate intermediate. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and amidation to finally yield the desired product, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The overall yield of this synthesis method is around 40%, making it a viable option for large-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-10-6-7-11(17)8-14(10)20-16(21)15-12-4-2-3-5-13(12)18-9-19-15/h6-9H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLTFLYPDKEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2813655.png)
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)
![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)


![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)
![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)